1-(But-2-yn-1-yl)piperazine dihydrochloride
Overview
Description
1-(But-2-yn-1-yl)piperazine dihydrochloride, also known as BYP, is a chemical compound that belongs to the family of piperazines. It has a CAS number of 2097988-70-8 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(But-2-yn-1-yl)piperazine dihydrochloride, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-(But-2-yn-1-yl)piperazine dihydrochloride is1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,4-8H2,1H3;2*1H
. The molecular weight is 211.13 g/mol . Physical And Chemical Properties Analysis
1-(But-2-yn-1-yl)piperazine dihydrochloride is a powder at room temperature .Scientific Research Applications
Chemical Synthesis
“1-(But-2-yn-1-yl)piperazine dihydrochloride” is a chemical compound used in various synthetic processes . It’s often used as a building block in the synthesis of more complex molecules .
Drug Development
The piperazine moiety, which is part of “1-(But-2-yn-1-yl)piperazine dihydrochloride”, is frequently found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
Kinase Inhibitors
Piperazine-containing drugs, like “1-(But-2-yn-1-yl)piperazine dihydrochloride”, are often used as kinase inhibitors . These inhibitors are important in the treatment of cancer and other diseases.
Receptor Modulators
Another application of piperazine-containing compounds is as receptor modulators . They can be used to modulate the activity of various receptors in the body, which can have therapeutic effects.
Analytical Chemistry
“1-(2-Pyridyl)piperazine”, a similar compound to “1-(But-2-yn-1-yl)piperazine dihydrochloride”, has been used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It’s possible that “1-(But-2-yn-1-yl)piperazine dihydrochloride” could have similar applications.
Fluorometric Determination
“1-(2-Pyridyl)piperazine” has also been used as a reagent for the fluorometric determination of airborne diisocyanates . Again, “1-(But-2-yn-1-yl)piperazine dihydrochloride” might have similar uses.
Safety and Hazards
properties
IUPAC Name |
1-but-2-ynylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,4-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCXLXLKBYCXEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-2-yn-1-yl)piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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